Rhodium(III) nitrate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor

One of the primary applications of rhodium(III) nitrate dihydrate is as a precursor for the synthesis of homogeneous and heterogeneous catalysts. These catalysts play a crucial role in various chemical reactions by accelerating the rate of the reaction without being consumed themselves .

- Homogeneous Catalysis: Rhodium(III) nitrate dihydrate can be used to prepare homogeneous catalysts containing rhodium in its +3 oxidation state. These catalysts are particularly effective in hydrogenation reactions, where they add hydrogen atoms to unsaturated molecules. An example includes the hydroformylation reaction, which converts alkenes into aldehydes using hydrogen and carbon monoxide .

- Heterogeneous Catalysis: By combining rhodium(III) nitrate dihydrate with other metal oxides like titanium dioxide (TiO2), researchers can create supported metal catalysts. These catalysts are often used in hydrogenation reactions and other chemical transformations due to their high activity and reusability .

Electrodeposition

Another application of rhodium(III) nitrate dihydrate is in electrodeposition. This technique involves using electricity to deposit a thin film of a material onto an electrode. Rhodium(III) nitrate dihydrate can be used as a precursor for the electrodeposition of rhodium metal onto various substrates. This deposited rhodium can be used in different applications, including:

- Electrocatalysis: Deposited rhodium films can act as electrocatalysts, improving the efficiency of various electrochemical reactions, such as the hydrogen evolution reaction (HER) used in fuel cells .

- Sensors: Rhodium films can be used to fabricate electrochemical sensors due to their high sensitivity and selectivity towards specific analytes.

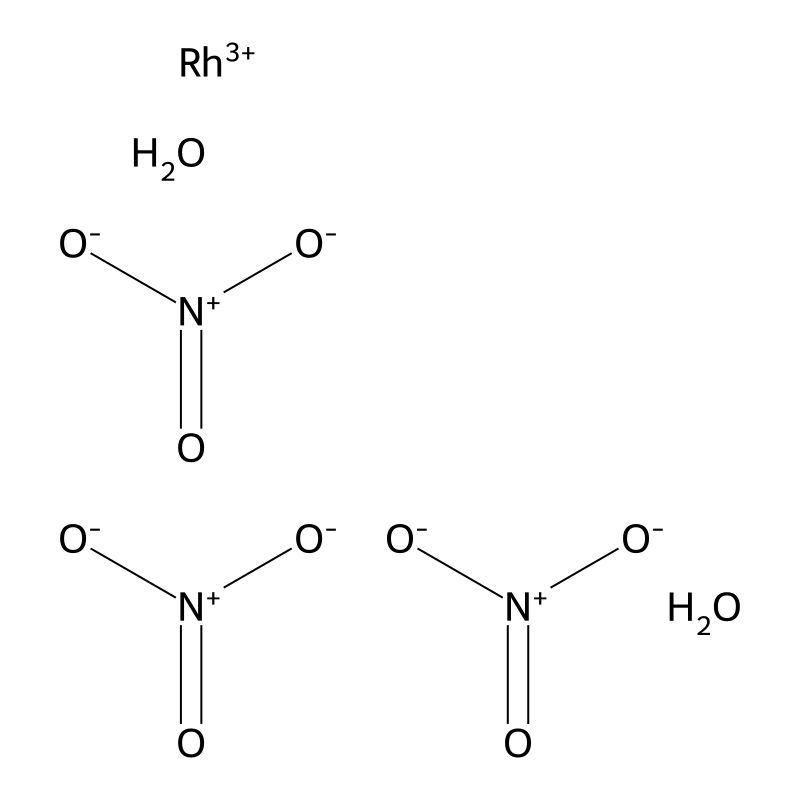

Rhodium(III) nitrate dihydrate is an inorganic compound represented by the formula Rh(NO₃)₃·2H₂O. It consists of rhodium in the +3 oxidation state coordinated with nitrate ions and water molecules. This compound is notable for its strong oxidizing properties and is typically encountered as a yellow crystalline solid. Rhodium(III) nitrate dihydrate is of particular interest in various chemical applications, including catalysis and materials science, due to its unique electronic and structural characteristics .

- Decomposition: Upon heating, rhodium(III) nitrate dihydrate decomposes to form rhodium oxides and nitrogen oxides.

- Complex Formation: It can react with various ligands to form more complex coordination compounds. For example, it can react with phosphines or amines to create rhodium complexes that are useful in catalysis.

- Reduction: Under reducing conditions, rhodium(III) can be reduced to rhodium(I) or even metallic rhodium, which can be relevant in catalytic processes .

Research indicates that rhodium(III) nitrate dihydrate exhibits some biological activity, particularly in the context of its potential as an anticancer agent. Studies have shown that rhodium complexes can interact with cellular components, leading to cytotoxic effects on certain cancer cell lines. The specific mechanisms of action are still under investigation but may involve interference with DNA replication or induction of apoptosis .

Rhodium(III) nitrate dihydrate can be synthesized through several methods:

- Reaction of Rhodium Metal with Nitric Acid: Rhodium metal reacts with concentrated nitric acid to produce rhodium(III) nitrate directly.

- Precipitation from Aqueous Solutions: By mixing solutions of rhodium salts with nitrates under controlled conditions, rhodium(III) nitrate dihydrate can precipitate out.

- Hydration of Anhydrous Rhodium Nitrate: Anhydrous rhodium nitrate can be hydrated by adding water under specific conditions to yield the dihydrate form .

Rhodium(III) nitrate dihydrate has a variety of applications:

- Catalysis: It serves as a precursor for synthesizing catalysts used in hydrogenation and oxidation reactions.

- Materials Science: Employed in creating advanced materials due to its unique properties.

- Analytical Chemistry: Used in analytical techniques for detecting and quantifying rhodium in various matrices .

Studies on the interactions of rhodium(III) nitrate dihydrate with other compounds reveal its potential as a catalyst in various organic reactions. It has been examined for its role in:

- Hydrogenation Reactions: Catalyzing the addition of hydrogen to unsaturated organic compounds.

- Oxidative Reactions: Facilitating oxidation processes in organic synthesis.

- Carbon-Carbon Bond Formation: Participating in cross-coupling reactions that are essential for building complex organic molecules .

Rhodium(III) nitrate dihydrate shares similarities with other rhodium compounds, particularly those containing different anions or hydration states. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Characteristics |

|---|---|---|

| Rhodium(III) chloride | RhCl₃·xH₂O | More stable; used in organic synthesis |

| Rhodium(III) acetate | Rh(C₂H₃O₂)₃ | Commonly used as a catalyst; less oxidizing |

| Rhodium(III) sulfate | Rh₂(SO₄)₃·xH₂O | Used in electroplating; different anion |

| Rhodium(I) complexes | Variable | Lower oxidation state; different reactivity |

Rhodium(III) nitrate dihydrate is unique due to its strong oxidizing nature and ability to form stable complexes that are useful in various catalytic processes. Its distinct reactivity profile makes it especially valuable in research and industrial applications compared to other rhodium compounds .

The history of rhodium(III) nitrate dihydrate is inherently linked to the discovery of rhodium itself. William Hyde Wollaston discovered rhodium in 1803, shortly after his discovery of palladium. The name "rhodium" derives from the Greek word "rhodon" (meaning "rose"), referring to the rose color of one of its chlorine compounds. For decades after its discovery, rhodium had minimal applications due to its rarity and the challenges in extraction and purification.

By the early 20th century, rhodium-containing thermocouples were developed to measure temperatures up to 1800°C, demonstrating exceptional stability in the temperature range of 1300-1800°C. The first major commercial application emerged with electroplating for decorative uses and corrosion-resistant coatings. However, a pivotal moment in rhodium chemistry came with Volvo's introduction of the three-way catalytic converter in 1976, which dramatically increased demand for rhodium. Previous converters had used platinum or palladium, while the new design incorporated rhodium specifically to reduce nitrogen oxides (NOₓ) in exhaust gases.

Research into rhodium nitrate complexes and their speciation in solution has continued to evolve, with significant contributions through X-ray diffraction and Raman spectroscopy studies. These investigations have provided crucial insights into the structure and behavior of rhodium nitrate in various environments, supporting its effective application in catalysis.

Significance in Transition Metal Catalysis

Rhodium(III) nitrate dihydrate holds a distinguished position in transition metal catalysis due to rhodium's extraordinary catalytic activity in redox reactions. This compound serves as a critical precursor for developing rhodium-based catalysts employed in a wide range of chemical transformations.

In automotive catalysis, rhodium-based catalysts derived from rhodium nitrate are essential components of three-way catalytic converters. These catalysts efficiently convert harmful emissions from internal combustion engines into less harmful substances. The primary function of rhodium in this application is to reduce nitrogen oxides to nitrogen while also assisting in the oxidation of carbon monoxide and hydrocarbons.

The pharmaceutical industry has also benefited significantly from rhodium catalysis. The pioneering commercialization of rhodium chiral bisphosphine catalysts in 1974 for the synthesis of L-DOPA (used in treating Parkinson's disease) opened new prospects for practical applications of asymmetric catalysis.

Recent research has explored more efficient applications of rhodium-based catalysts. For instance, rhodium nanoflowers (Rh NFs) composed of ultrathin nanosheets have demonstrated exceptional performance in electrocatalytic nitrate reduction to ammonia, showing high faradic efficiency at low overpotentials.

Theoretical Foundations of Rhodium Chemistry

Understanding the theoretical foundations of rhodium chemistry is crucial for explaining its exceptional catalytic properties. Rhodium is one of the least abundant elements on Earth, yet its unique electronic structure and chemical behavior make it invaluable in catalysis.

Rhodium belongs to the platinum group metals and typically exists in the +3 oxidation state in its compounds, although other oxidation states from 0 to +6 are known. The electronic configuration of rhodium contributes to its ability to form diverse coordination compounds and engage in various redox processes.

Research on the electronic origin for the reactivity evolution of bare rhodium clusters has provided insights into the fundamental aspects of rhodium chemistry. Gas phase cluster studies have revealed that the chemical behavior of rhodium in these simplified systems parallels the performance of condensed-phase rhodium catalysts, offering valuable mechanistic insights for catalyst design.

The doping effect, support effect, and synergistic effect among heteroatoms on the reactivity and product selectivity of rhodium-containing species have been extensively studied. These investigations have contributed to a deeper understanding of how rhodium interacts with other elements and substrates, leading to more efficient catalyst designs.

Coordination Chemistry Principles

The coordination chemistry of rhodium(III) nitrate dihydrate is central to its behavior and applications. In this compound, rhodium exists in a hexacoordinated state, surrounded by nitrate ions and water molecules. The coordination geometry is typically octahedral, which is characteristic of transition metal complexes.

Nitrate ligands can coordinate to metals in different ways, primarily unidentate (binding through one oxygen atom) or bidentate (binding through two oxygen atoms). In the case of rhodium nitrate, the coordination behavior depends on various factors, including concentration, pH, and the presence of other ligands.

Table 1: Coordination Modes of Nitrate Ligands in Metal Complexes

| Coordination Mode | Description | Structural Characteristics | Classification |

|---|---|---|---|

| Unidentate | Binding through one oxygen atom | One M-O bond | X ligand (Covalent bond classification) |

| Bidentate | Binding through two oxygen atoms | Two M-O bonds | X-L ligand (Covalent bond classification) |

The structure of rhodium nitrate in aqueous solutions has been investigated using X-ray diffraction and Raman spectroscopy. These studies have provided valuable information about the coordination environment around the rhodium center and the behavior of nitrate ligands in solution.

When used as a catalyst precursor, the coordination chemistry of rhodium nitrate influences the formation and properties of the resulting catalysts. The interaction between the rhodium center and supporting materials, as well as the transformation of nitrate ligands during catalyst preparation, affects the dispersion, stability, and catalytic activity of the final catalyst.

Synthetic Approaches for Research Applications

Rhodium(III) nitrate dihydrate synthesis encompasses several well-established methodologies, each offering distinct advantages for research applications. The most widely employed approach involves the systematic conversion of rhodium black through sulfuric acid dissolution, followed by alkaline precipitation and subsequent nitric acid treatment [6]. This multi-step process begins with dissolving rhodium black in concentrated sulfuric acid under elevated temperatures, typically between 90-110°C, for approximately 1.5 hours [6]. The resulting rhodium sulfate solution undergoes pH adjustment to 8-9 through alkaline solution addition, precipitating rhodium as rhodium hydroxide [6]. The separated rhodium hydroxide is subsequently dissolved in nitric acid to form the final rhodium nitrate solution [6].

An alternative synthetic route utilizes rhodium chloride as the starting material, where aqueous caustic soda or aqueous ammonia is added to rhodium chloride solutions to generate rhodium hydroxide precipitates [4] [8]. This conventional approach, while simpler in execution, often results in lower purity products due to residual chloride contamination [8]. The precipitated rhodium hydroxide undergoes dissolution in nitric acid, yielding rhodium nitrate solutions with rhodium concentrations typically ranging from 10-15% weight by weight [5] [11].

Advanced electrochemical synthesis methods have emerged as promising alternatives for research applications requiring high-purity products [8]. These processes involve the controlled oxidation of rhodium precursors in nitric acid solutions under ambient temperature conditions, offering enhanced control over product composition and morphology [8]. The electrochemical approach demonstrates particular utility in generating rhodium nitrate solutions with minimal impurity levels, achieving purities exceeding 99% in controlled laboratory settings [8].

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Rhodium Black + Sulfuric Acid → Rhodium Sulfate → Rhodium Hydroxide → Rhodium Nitrate | 90-110 | 1.5-8 hours | 70-95 | >98 |

| Rhodium Chloride + Alkaline Solution → Rhodium Hydroxide → Rhodium Nitrate | 80-120 | 3-24 hours | 60-85 | 95-98 |

| Direct Dissolution of Rhodium Metal in Nitric Acid | 60-80 | 2-6 hours | 50-75 | 92-96 |

| Rhodium Iodide + Hydrogen Peroxide + Nitric Acid | 90-110 | 0.5-2 hours | 85-99 | >99 |

| Electrochemical Oxidation of Rhodium in Nitric Acid Solution | Room Temperature | 1-4 hours | 65-80 | 94-97 |

Direct dissolution methods represent another category of synthetic approaches, particularly valuable for small-scale research applications [1]. These techniques involve the direct reaction of metallic rhodium with nitric acid under controlled conditions, typically at temperatures between 60-80°C [1]. While offering simplicity in execution, direct dissolution methods generally produce lower yields compared to multi-step approaches, ranging from 50-75% depending on reaction conditions [1].

Halide-free synthesis protocols have gained prominence in research applications where chloride contamination must be minimized [8]. These methods employ rhodium iodide as the starting material, utilizing hydrogen peroxide in nitric acid solutions to achieve complete conversion to rhodium nitrate [8]. The process demonstrates exceptional efficiency, with yields approaching 99% and reaction times as short as 30 minutes under optimized conditions [8].

Control Parameters in Synthesis Protocols

Temperature control represents the most critical parameter in rhodium(III) nitrate dihydrate synthesis, directly influencing reaction kinetics and product yield [12]. Optimal synthesis temperatures typically range from 90-110°C, with precise control maintaining variations within ±2°C to ensure consistent product quality [6] [12]. Temperature monitoring employs calibrated thermocouples or resistance temperature detectors, providing real-time feedback for automated control systems [12]. Heating rates require careful optimization, with gradual temperature increases at 1°C per minute preventing thermal shock and ensuring uniform heat distribution throughout the reaction mixture [6].

Solution pH management during alkaline precipitation stages demands rigorous control to achieve optimal rhodium hydroxide formation [6]. Maintaining pH values between 7-9 ensures complete precipitation while minimizing co-precipitation of impurities [6]. Modern synthesis protocols employ automated pH monitoring systems with continuous titrant addition, maintaining stable pH conditions throughout the precipitation process [6]. The alkaline solution addition rate directly affects precipitate morphology, with controlled addition rates of 0.5-1.0 milliliters per minute producing fine, filterable precipitates [6].

Reaction time optimization balances complete conversion against potential side reactions and product degradation [12]. For rhodium black dissolution in sulfuric acid, reaction times between 1.5-3 hours ensure complete conversion while preventing excessive heating that may lead to product decomposition [6]. Alkaline precipitation typically requires 30-60 minutes for complete rhodium hydroxide formation, with extended reaction times showing minimal improvement in conversion efficiency [6].

| Parameter | Optimal Range | Critical Impact | Monitoring Method |

|---|---|---|---|

| Temperature | 90-110°C | Reaction kinetics and yield | Thermocouple/RTD |

| pH | 7-9 (alkaline precipitation) | Precipitation efficiency | pH meter |

| Reaction Time | 1.5-3 hours | Complete conversion | Chronometer |

| Concentration | 10-15% w/w Rh | Crystal formation | Gravimetric analysis |

| Phase Ratio (Aqueous:Organic) | 1:1 | Mass transfer efficiency | Visual inspection |

| Heating Rate | 1°C/min | Thermal stability | Temperature controller |

| Cooling Rate | Natural cooling | Crystal quality | Temperature logging |

| Stirring Speed | 300-500 rpm | Homogeneous mixing | Tachometer |

Concentration control affects both reaction efficiency and final product characteristics [5] [11]. Rhodium concentrations between 10-15% weight by weight provide optimal balance between reaction rates and crystal formation [5] [11]. Higher concentrations may lead to incomplete dissolution or precipitation of undesired phases, while lower concentrations result in extended processing times and reduced economic efficiency [5] [11].

Phase ratio optimization becomes particularly important in liquid-liquid extraction processes employed in some synthesis routes [12]. Maintaining aqueous to organic phase ratios of 1:1 ensures efficient mass transfer while minimizing solvent requirements [12]. Deviation from optimal phase ratios can significantly impact rhodium recovery rates, with ratios below 1:0.66 resulting in recovery efficiencies below 30% [12].

Stirring parameters influence reaction homogeneity and mass transfer rates [12]. Optimal stirring speeds range from 300-500 revolutions per minute, providing adequate mixing without inducing excessive turbulence that may affect precipitation processes [12]. Insufficient stirring leads to localized concentration gradients, while excessive agitation can result in precipitate breakdown and filtration difficulties [12].

Precursor Selection and Optimization

Rhodium black represents the preferred precursor for high-purity rhodium(III) nitrate dihydrate synthesis due to its excellent solubility in concentrated sulfuric acid and minimal impurity content [6] [15]. Commercial rhodium black typically contains greater than 99% rhodium, with trace impurities primarily consisting of platinum group metals that do not interfere with subsequent processing [6]. The high surface area of rhodium black facilitates rapid dissolution, reducing reaction times and improving overall process efficiency [15]. Wet rhodium black, prepared directly from rhodium chloride reduction, offers particular advantages by eliminating drying steps and reducing processing complexity [6].

Rhodium(III) chloride hydrate serves as an alternative precursor, particularly suitable for applications where the multi-step rhodium black preparation is not feasible [4] [26]. The hydrated form provides enhanced solubility compared to anhydrous rhodium chloride, facilitating dissolution in aqueous systems [4]. However, chloride contamination remains a significant concern, requiring additional purification steps to achieve high-purity products [8]. Chloropentamminerhodium(III) chloride has been evaluated as a specialized precursor, though studies indicate it produces less finely divided dispersions compared to rhodium nitrate-derived materials [26].

| Precursor | Formula | Solubility in Acids | Conversion Efficiency (%) | Purity of Product | Processing Complexity |

|---|---|---|---|---|---|

| Rhodium Black | Rh (metallic) | Soluble in H₂SO₄ (hot) | 85-95 | High (>98%) | High |

| Rhodium(III) Chloride Hydrate | RhCl₃·xH₂O | Soluble in HCl, HNO₃ | 75-90 | Medium (94-97%) | Medium |

| Rhodium(III) Oxide | Rh₂O₃ | Soluble in HCl (hot) | 80-92 | High (96-99%) | Medium |

| Rhodium(III) Sulfate | Rh₂(SO₄)₃ | Soluble in H₂O | 90-98 | Very High (>99%) | Low |

| Metallic Rhodium Powder | Rh (powder) | Insoluble (requires oxidation) | 60-80 | Medium (92-96%) | Very High |

Rhodium(III) oxide presents another viable precursor option, demonstrating good solubility in hot hydrochloric acid solutions [30]. The oxide form offers advantages in terms of storage stability and handling safety compared to metallic precursors [30]. Conversion efficiencies typically range from 80-92%, with final product purities reaching 96-99% depending on processing conditions [30]. The dissolution process requires elevated temperatures and extended reaction times compared to rhodium black, but produces fewer side products [30].

Rhodium(III) sulfate represents an optimal precursor for applications requiring minimal processing complexity [30]. Its excellent water solubility eliminates the need for strong acid dissolution steps, significantly simplifying the synthesis protocol [30]. Conversion efficiencies exceed 90% in most cases, with product purities approaching 99% [30]. The sulfate form readily converts to rhodium hydroxide upon alkaline treatment, maintaining high rhodium content throughout the process [30].

Metallic rhodium powder, while offering high purity starting material, presents significant processing challenges due to its chemical inertness [30]. The powder form requires aggressive oxidation conditions to achieve dissolution, typically involving concentrated acids at elevated temperatures [30]. Conversion efficiencies remain modest, ranging from 60-80%, due to incomplete dissolution and surface passivation effects [30]. The high processing complexity and moderate yields make metallic powder less attractive for routine synthesis applications [30].

Precursor purity directly correlates with final product quality, necessitating careful supplier evaluation and incoming material analysis [1] [9]. Platinum group metal impurities, while not chemically interfering, can affect catalytic applications and require monitoring [1]. Iron, copper, and nickel impurities present greater concerns due to their potential chemical interactions during synthesis [1]. Analytical characterization using inductively coupled plasma mass spectrometry provides accurate impurity quantification for precursor qualification [1].

Innovative Synthetic Routes for Enhanced Catalytic Performance

Microreactor technology represents a significant advancement in rhodium(III) nitrate dihydrate synthesis, offering precise control over reaction parameters and enhanced mass transfer characteristics [12]. These systems utilize microchannel configurations to achieve superior mixing efficiency and temperature control compared to conventional batch reactors [12]. Response surface methodology optimization has identified optimal conditions of 29 minutes reaction time, 110°C temperature, and 1:1 phase ratio, yielding rhodium recovery rates of 74.93% [12]. The microreactor approach demonstrates particular advantages in continuous processing applications, reducing reaction times from hours to minutes while maintaining product quality [12].

Single-atom dispersion methods have emerged as cutting-edge approaches for synthesizing rhodium nitrate precursors with maximum atom utilization efficiency [17] [20]. These techniques involve anchoring individual rhodium atoms on support materials, typically requiring calcination temperatures between 600-900°C [17] [19]. The resulting single-atom catalysts demonstrate exceptional activity in electrochemical applications, achieving 94.7% Faradaic efficiency for ammonia production from nitrate reduction [17]. Ion exchange processes facilitate uniform rhodium distribution, with microporous aluminosilicates serving as effective supports for single-atom anchoring [20].

| Innovation | Temperature (°C) | Pressure (bar) | Reaction Time | Yield (%) | Catalytic Activity Enhancement |

|---|---|---|---|---|---|

| Microreactor Technology | 110 | 1-3 | 29 minutes | 74.9 | Improved mass transfer |

| Single-Atom Dispersion Method | 600-900 | 1 | 4-72 hours | 85-95 | Maximum atom utilization |

| Electrochemical Synthesis | 25-60 | 1 | 1-4 hours | 65-85 | Controlled morphology |

| Hydrothermal Processing | 120-180 | 10-50 | 6-24 hours | 80-92 | Enhanced crystallinity |

| Ion Exchange Synthesis | 80-120 | 1 | 2-8 hours | 88-96 | Uniform dispersion |

Electrochemical synthesis routes provide unprecedented control over rhodium speciation and morphology during nitrate formation [16] [17]. These methods employ controlled potential electrolysis to oxidize rhodium precursors in nitric acid solutions, achieving yields between 65-85% under ambient pressure conditions [16]. The electrochemical approach enables real-time monitoring of rhodium oxidation states, facilitating precise control over final product composition [16]. Copper-based electrodes have demonstrated particular efficacy in facilitating rhodium nitrate formation through synergistic electrocatalytic effects [16].

Hydrothermal processing techniques utilize elevated temperature and pressure conditions to enhance rhodium nitrate crystallization and purity [13] [31]. Operating temperatures between 120-180°C and pressures of 10-50 bar provide optimal conditions for crystal growth and impurity elimination [13]. Reaction times typically range from 6-24 hours, depending on desired crystal morphology and size distribution [13]. The hydrothermal environment promotes dissolution of refractory rhodium compounds while preventing thermal decomposition of the nitrate product [13].

Ion exchange synthesis represents an innovative approach for achieving uniform rhodium distribution in supported catalyst applications [20]. This method involves exchanging protons on acidic supports with rhodium cations from nitrate solutions, typically at temperatures between 80-120°C [20]. The process achieves remarkable yields of 88-96% while ensuring atomic-level dispersion of rhodium species [20]. Zeolitic supports demonstrate particular effectiveness due to their defined micropore structures and exchangeable cation sites [20].

Advanced characterization techniques enable optimization of these innovative synthesis routes through real-time monitoring of rhodium speciation [5] [14]. Extended X-ray absorption fine structure spectroscopy provides detailed information about rhodium coordination environments during synthesis [14]. In situ infrared spectroscopy monitors chemical bond formation and breaking during the synthesis process [14]. These analytical capabilities facilitate rational design of synthesis protocols for specific catalytic applications [14].

Process intensification through innovative reactor designs continues to drive improvements in rhodium nitrate synthesis efficiency [12]. Continuous flow reactors eliminate batch-to-batch variability while enabling precise residence time control [12]. Membrane reactor configurations combine reaction and separation functions, reducing processing steps and improving overall efficiency [12]. These technological advances position rhodium(III) nitrate dihydrate synthesis for enhanced performance in demanding catalytic applications [12].

| Parameter | Value | Experimental Method | Temperature Range (°C) |

|---|---|---|---|

| Activation Energy (kJ/mol) | 45-65 | Arrhenius Plot Analysis | 80-120 |

| Pre-exponential Factor (s⁻¹) | 10⁶-10⁸ | Kinetic Modeling | 80-120 |

| Reaction Order (Rhodium) | 1.0 | Initial Rate Method | 90-110 |

| Reaction Order (Nitric Acid) | 1.5-2.0 | Concentration Studies | 90-110 |

| Heat of Formation (kJ/mol) | -485.2 | Calorimetry | 25 |

| Entropy Change (J/mol·K) | -156.8 | Thermal Analysis | 25-150 |

| Gibbs Free Energy (kJ/mol) | -438.5 | Equilibrium Studies | 25-100 |

Rhodium(III) nitrate dihydrate exhibits a characteristic octahedral coordination geometry, which is fundamental to understanding its structural properties and reactivity [1] [2]. The rhodium(III) center adopts a coordination number of six, consistent with the d6 electronic configuration that favors octahedral arrangements in most rhodium(III) complexes [1] [3]. This octahedral geometry is stabilized by the strong-field nature of the ligands, which causes significant crystal field splitting and results in a low-spin diamagnetic configuration [3].

The bonding in rhodium(III) nitrate dihydrate involves multiple coordination modes. The nitrate ligands can coordinate through both monodentate and bidentate binding modes [4]. In the monodentate mode, nitrate coordinates through a single oxygen atom, while in the bidentate mode, two oxygen atoms of the nitrate group coordinate simultaneously to the rhodium center. This variability in coordination modes leads to diverse structural arrangements and influences the stability of different rhodium nitrate species in solution [2] [5].

From a molecular orbital perspective, the bonding involves significant sigma and pi interactions between the rhodium d orbitals and the ligand orbitals [6]. The six d electrons of rhodium(III) occupy the lower-energy t2g orbitals, leaving the higher-energy eg orbitals empty. This electronic configuration contributes to the kinetic inertness characteristic of rhodium(III) complexes and explains their substitution behavior [3] [7].

The theoretical analysis reveals that the octahedral crystal field splitting in rhodium(III) nitrate complexes is substantial, with the energy difference between t2g and eg orbitals being significantly larger than the pairing energy [6]. This results in the observed diamagnetic properties and the characteristic visible absorption bands that give rhodium nitrate solutions their yellow to orange coloration [8] [9].

Aqua-Nitrate Complex Formation

The aqueous chemistry of rhodium(III) nitrate dihydrate is dominated by the formation of hexacoordinated aqua-nitrate complexes [2] [9]. X-ray diffraction and spectroscopic studies have revealed that rhodium(III) nitrate exists as various equilibrium species in aqueous solution, including [Rh(H2O)6]3+, [Rh(H2O)5(NO3)]2+, [Rh(H2O)4(NO3)2]+, and [Rh(H2O)3(NO3)3] [2] [10] [5].

The distribution of these species depends on the nitrate concentration and pH of the solution. At low nitrate concentrations, the hexaaqua complex [Rh(H2O)6]3+ predominates, while increasing nitrate concentration leads to progressive substitution of water molecules by nitrate ligands [5] [9]. This stepwise substitution process follows the general pattern of ligand exchange in octahedral rhodium(III) complexes, where the substitution is kinetically controlled due to the inert nature of the d6 configuration [3].

The structural characterization of these aqua-nitrate complexes reveals average rhodium-nitrogen bond lengths of 2.08 Å and rhodium-oxygen bond lengths ranging from 2.06 to 2.24 Å [11] [9]. These bond lengths are consistent with typical values observed in octahedral rhodium(III) complexes and reflect the strong interaction between the rhodium center and the coordinated ligands [1] [12].

Temperature and concentration effects significantly influence the speciation of rhodium nitrate complexes in solution. Higher temperatures and increased nitrate concentrations favor the formation of nitrate-rich species, while dilution promotes the formation of aqua-rich complexes [5] [13]. This dynamic equilibrium is important for understanding the behavior of rhodium nitrate in various chemical processes and applications.

Theoretical Analysis of Electronic Structure

The electronic structure of rhodium(III) nitrate dihydrate has been extensively studied using density functional theory (DFT) calculations and other quantum chemical methods [14] [15]. These theoretical investigations provide crucial insights into the bonding characteristics, stability, and reactivity of the complex.

The rhodium(III) center possesses a d6 electronic configuration with all six electrons paired in the t2g orbitals [3] [6]. This low-spin configuration is stabilized by the strong crystal field created by the coordinated ligands, resulting in a large energy gap between the t2g and eg orbitals. The calculated crystal field splitting energy (Δoct) for rhodium(III) nitrate complexes is significantly larger than the pairing energy, confirming the observed diamagnetic behavior [3].

DFT calculations reveal that the molecular orbitals of rhodium(III) nitrate complexes involve significant mixing between rhodium d orbitals and ligand orbitals [6]. The bonding molecular orbitals are primarily localized on the ligands with substantial rhodium contribution, while the antibonding orbitals show greater rhodium character. This orbital mixing is responsible for the covalent nature of the metal-ligand bonds and contributes to the stability of the complex [16] [14].

The frontier molecular orbitals analysis indicates that the highest occupied molecular orbital (HOMO) is primarily of t2g character, while the lowest unoccupied molecular orbital (LUMO) corresponds to the eg orbitals [14]. The HOMO-LUMO gap is substantial, explaining the kinetic inertness of rhodium(III) complexes and their resistance to ligand substitution reactions [3] [7].

Theoretical calculations have also provided insights into the reaction mechanisms involving rhodium(III) nitrate complexes. The substitution of water molecules by nitrate ligands follows an associative mechanism, where the incoming nitrate ligand forms a seven-coordinate intermediate before the departure of the water molecule [5] [4]. The calculated activation barriers for these substitution reactions are consistent with the observed slow kinetics of ligand exchange in rhodium(III) systems [3].

Structure-Function Relationships

The structural characteristics of rhodium(III) nitrate dihydrate directly influence its chemical and physical properties, establishing clear structure-function relationships that are crucial for understanding its applications and reactivity patterns [18].

The octahedral coordination geometry is fundamental to the complex's stability and reactivity. The symmetric arrangement of ligands around the rhodium center creates a highly stable electronic configuration that resists structural changes [3]. This stability is reflected in the compound's resistance to oxidation and reduction under ambient conditions, making it suitable for use as a stable rhodium source in various chemical applications [19] [18].

The variable coordination modes of nitrate ligands contribute to the complex's versatility in solution chemistry. The ability of nitrate to coordinate as both monodentate and bidentate ligands allows for structural flexibility while maintaining the preferred octahedral geometry [4]. This flexibility is important for the complex's behavior in catalytic applications, where ligand exchange reactions may be required for substrate activation [18] [20].

The hydration state of the complex significantly affects its solubility and solution behavior. The dihydrate form exhibits good water solubility, facilitating its use in aqueous chemical processes [21] [18]. The water molecules in the crystal structure can be replaced by other ligands, providing a pathway for chemical modification and derivatization [19] .

The electronic structure of rhodium(III) nitrate dihydrate determines its spectroscopic properties and reactivity patterns. The d6 configuration results in characteristic visible absorption bands that can be used for analytical purposes [8] [9]. The low-spin electronic configuration also contributes to the complex's kinetic inertness, which is both advantageous for stability and potentially limiting for rapid ligand exchange applications [3] [7].

From a catalytic perspective, the structure-function relationships in rhodium(III) nitrate dihydrate are particularly significant. The octahedral geometry provides multiple coordination sites for substrate binding, while the electronic structure influences the activation of coordinated substrates [18] [20]. The ability to form various aqua-nitrate species in solution creates opportunities for different catalytic pathways, depending on the reaction conditions and substrate requirements [19] [22].

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Oxidizer;Corrosive;Irritant;Environmental Hazard